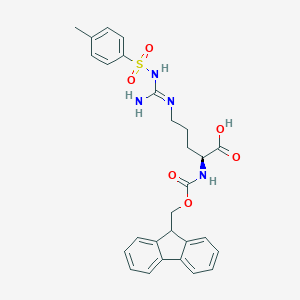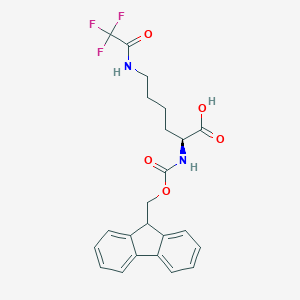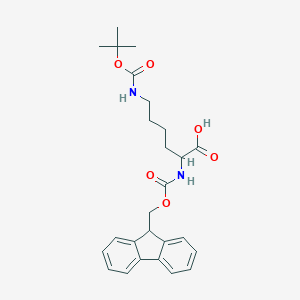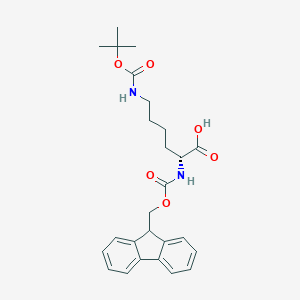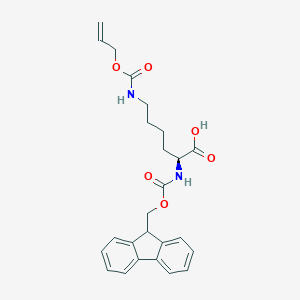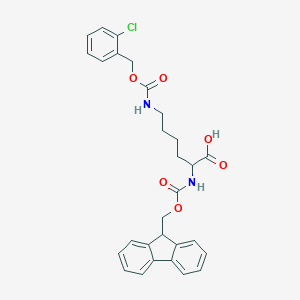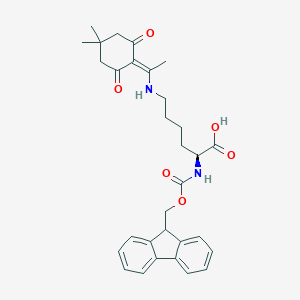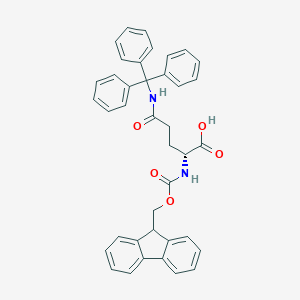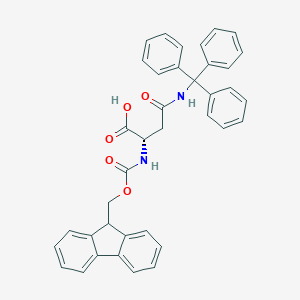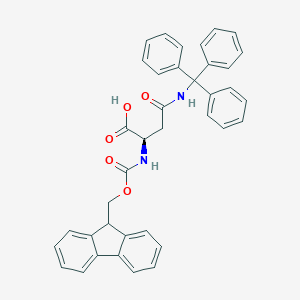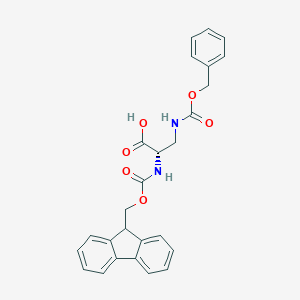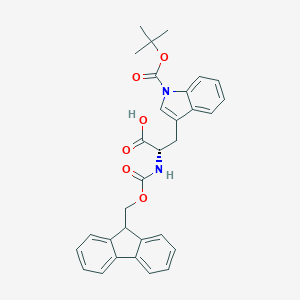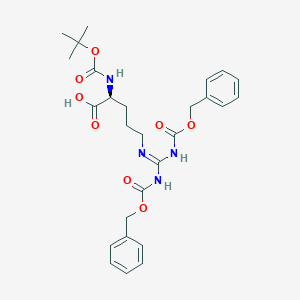
Boc-Arg(Z) 2-OH
Descripción general
Descripción
Boc-Arg(Z) 2-OH, also known as Nα-Boc-Nδ,Nω-di-Z-L-arginine, is a white to off-white powder . It is used as a reagent in the preparation of antimalarial, antileishmanial, antimicrobial, cytotoxicity, and metHb formation activities of amino acid amides of quinolinamines .
Synthesis Analysis
This compound is used in Boc solid-phase peptide synthesis . It is an amino acid building block and derivative of arginine . It has been used in the synthesis of amino acid prodrug forms of cytotoxic anthraquinones with anticancer activity .Molecular Structure Analysis
The empirical formula of this compound is C27H34N4O8 . Its molecular weight is 542.58 . The SMILES string isCC(C)(C)OC(=O)NC@@HOCc1ccccc1)=N/C(=O)OCc2ccccc2)C(O)=O . Chemical Reactions Analysis
This compound is suitable for Boc solid-phase peptide synthesis . It can be used for the research of inhibitors for processing proteinases .Physical And Chemical Properties Analysis
This compound is a white to off-white powder . Its optical activity is [α]20/D +2.5±0.5°, c = 1% in methanol . The melting point is approximately 140 °C (dec.) .Aplicaciones Científicas De Investigación
Peptide Synthesis and Biological Activity :
- Boc-Arg(Z) 2-OH has been used in the synthesis of opioid peptides with increased resistance to degradation by trypsin-like enzymes, indicating its potential for designing biologically active peptides (Izdebski et al., 2007).
- It's also involved in studies on lactam formation during the coupling procedures of N alpha-N omega-protected arginine derivatives, highlighting the challenges in peptide synthesis involving arginine and the inevitable side reactions like delta-lactam formation (Cezari & Juliano, 1996).
Photocatalytic Activity Enhancement :
- In photocatalysis, a heterostructure involving Bi2O2CO3/Bi4O5Br2 (BOC/BOB) demonstrated enhanced photocatalytic activity for NOx removal, indicating the use of this compound in environmental applications (Zhu et al., 2019).
Synthesis and Characterization of Complexes :
- This compound has been used in the synthesis of novel organotin(IV) complexes, which were structurally characterized and investigated for their cytotoxic activity against human colorectal carcinoma cells, showing potential in medicinal chemistry (Girasolo et al., 2010).
Innovations in Peptide Synthesis :
- Research has also focused on new methods and protective groups for peptide synthesis using this compound, demonstrating the ongoing innovation in peptide synthesis techniques (Mutulis et al., 2009).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Boc-Arg(Z) 2-OH is primarily used for research and development purposes . It is not intended for medicinal, household, or other uses . As a reagent, it has potential applications in the synthesis of various compounds, including those with antimalarial, antileishmanial, antimicrobial, and cytotoxic properties .
Propiedades
IUPAC Name |
(2S)-5-[bis(phenylmethoxycarbonylamino)methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N4O8/c1-27(2,3)39-26(36)29-21(22(32)33)15-10-16-28-23(30-24(34)37-17-19-11-6-4-7-12-19)31-25(35)38-18-20-13-8-5-9-14-20/h4-9,11-14,21H,10,15-18H2,1-3H3,(H,29,36)(H,32,33)(H2,28,30,31,34,35)/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWRJPLNCTNRXPE-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCN=C(NC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCN=C(NC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What challenges were encountered when using Boc-Arg(Z)2-OH in the solid-phase synthesis of the γ-subunit of cGMP phosphodiesterase?
A1: The research paper highlights that using Boc-Arg(Z)2-OH, where Boc is tert-butyloxycarbonyl and Z is benzyloxycarbonyl, for incorporating arginine residues into the peptide sequence led to several challenges. [] The resulting peptide product was heterogeneous, rich in ornithine (a byproduct of arginine decomposition), and lacked the desired biological activity. [] This outcome suggests potential difficulties with deprotection and purification when using this particular protecting group strategy for arginine during the synthesis.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



